molecular formula C25H22ClFN6O2S B2426967 Ilorasertib hydrochloride CAS No. 1847485-91-9

Ilorasertib hydrochloride

Numéro de catalogue B2426967
Numéro CAS: 1847485-91-9
Poids moléculaire: 525
Clé InChI: SUKMSIXFLFTNHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ilorasertib, also known as ABT-348, is a novel inhibitor of Aurora kinase, vascular endothelial growth factor (VEGF), and platelet-derived growth factor receptors, and the Src families of tyrosine kinases . It has been used in trials studying the treatment of Myelodysplasia, Solid Neoplasm, Advanced Cancers, Advanced Solid Tumors, and Acute Myelogenous Leukemia, among others .


Molecular Structure Analysis

The molecular formula of Ilorasertib is C25H21FN6O2S . Its structure includes various functional groups, such as amine, urea, and aromatic rings, which contribute to its biological activity.


Physical And Chemical Properties Analysis

Ilorasertib is a small molecule with an average molecular weight of 488.54 . It’s a solid substance used in laboratory chemicals . More detailed physical and chemical properties, such as solubility, melting point, and pKa, would require specific experimental measurements or predictions from computational models.

Applications De Recherche Scientifique

1. Dual Inhibition of Aurora and VEGF Receptor Kinases

Ilorasertib (ABT-348) exhibits dual inhibition of Aurora kinases and vascular endothelial growth factor (VEGF) receptors. This unique combination of actions has shown promising activity in preclinical models of various hematological malignancies. A Phase 1 trial involving patients with advanced hematologic malignancies demonstrated the drug's potential in targeting these pathways, indicating its utility in treating conditions like acute myelogenous leukemia (AML) and myelodysplastic syndrome (Garcia-Manero et al., 2015).

2. Targeting Multiple Kinases for Antineoplastic Activity

Ilorasertib's mechanism involves selective binding and inhibition of Aurora kinases A, B, and C, disrupting mitotic spindle apparatus assembly, chromosome segregation, and ultimately, cellular division in tumor cells. Additionally, it inhibits VEGFRs and platelet-derived growth factor receptors (PDGFRs), contributing to angiogenesis inhibition and tumor cell proliferation control. These multifaceted actions make ilorasertib a potential candidate for various tumor types where these kinases are upregulated (Definitions, 2020).

3. Pharmacodynamic/Exposure Characterization in Solid Tumors

In a Phase 1 dose-escalation trial involving patients with advanced solid tumors, ilorasertib's safety, tolerability, and pharmacokinetics were assessed. The trial revealed that ilorasertib engages both VEGFR2 and Aurora B kinase, showing evidence of antitumor activity. This study contributes to the understanding of ilorasertib’s role in treating solid tumors and its potential in precision medicine (Maitland et al., 2018).

4. Pharmacokinetics/Dynamics Evaluation

Another study focused on the pharmacokinetics and pharmacodynamics of ilorasertib in patients with advanced solid tumors. Changes in tumor burden were measured to detect activity in CDKN2A-deficient tumors, a crucial aspect for evaluating its effectiveness in a clinical setting. This research provides insights into the tailored development of ilorasertib for specific tumor characteristics (Maitland et al., 2017).

Propriétés

IUPAC Name

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O2S.ClH/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33;/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKMSIXFLFTNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ilorasertib (hydrochloride)

Synthesis routes and methods

Procedure details

N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N′-(3-fluorophenyl)urea free base solid (27 mg) was suspended in 2-propanol (750 μL) at 40° C. with magnetic stirring. Hydrochloric acid (60 μL, 1 N) was diluted with 2-propanol (250 μL). Hydrochloric acid solution was then slowly added to the A-968660 free base suspension at 40° C. with magnetic stirring. Crystallization was observed shortly after the complete addition of the HCl solution. Solid was collected by centrifuge filtration.
[Compound]
Name
solid
Quantity
27 mg
Type
reactant
Reaction Step Two
Quantity
60 μL
Type
reactant
Reaction Step Three
Quantity
250 μL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
A-968660 free base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.